N-ethyl-6-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine
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Overview
Description
N-ethyl-6-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine core can be synthesized through the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to control reaction conditions precisely. The scalability of the synthesis process would be a key consideration for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-ethyl-6-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-6-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and have been studied for their therapeutic potential.
Pyrido[3,4-d]pyrimidines: Another class of compounds with similar biological activities.
Uniqueness
N-ethyl-6-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C19H24N8 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-ethyl-6-methyl-2-[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C19H24N8/c1-4-21-17-11-13(2)22-19(25-17)27-9-7-26(8-10-27)18-15-5-6-20-12-16(15)23-14(3)24-18/h5-6,11-12H,4,7-10H2,1-3H3,(H,21,22,25) |
InChI Key |
HXGVHLMRZXECFL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC(=NC4=C3C=CN=C4)C |
Origin of Product |
United States |
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